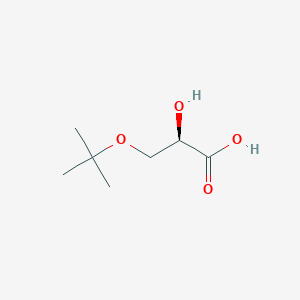

(R)-3-Tert-butoxy-2-hydroxypropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O4 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(2R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propanoic acid |

InChI |

InChI=1S/C7H14O4/c1-7(2,3)11-4-5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m1/s1 |

InChI Key |

LEMIPPITFFHKFG-RXMQYKEDSA-N |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)O)O |

Canonical SMILES |

CC(C)(C)OCC(C(=O)O)O |

Origin of Product |

United States |

Physicochemical Properties of R 3 Tert Butoxy 2 Hydroxypropanoic Acid

While comprehensive public data on the physicochemical properties of (R)-3-Tert-butoxy-2-hydroxypropanoic acid is limited, the following table summarizes available information and estimations based on its structure and related compounds.

| Property | Value |

| Molecular Formula | C₇H₁₄O₄ |

| Molecular Weight | 162.18 g/mol |

| Appearance | Expected to be a solid or viscous liquid |

| Boiling Point | Not determined |

| Melting Point | Not determined |

| Density | Not determined |

| Solubility | Expected to be soluble in polar organic solvents |

| CAS Number | 1258418-91-5 |

Note: The lack of extensive experimental data in publicly accessible databases highlights the specialized nature of this chiral building block, which is primarily used in specific, often proprietary, synthetic applications.

Stereochemical Control and Enantiopurity in the Synthesis and Derivatization of R 3 Tert Butoxy 2 Hydroxypropanoic Acid

Factors Influencing Enantioselectivity in Synthetic Routes

The enantioselective synthesis of α-hydroxy acids like (R)-3-Tert-butoxy-2-hydroxypropanoic acid can be approached through several strategic pathways, including asymmetric reduction of a prochiral precursor, use of chiral auxiliaries, or enzymatic resolution. The success of these routes is highly dependent on a nuanced interplay of catalysts, reagents, and reaction conditions.

One of the most effective methods for establishing the (R)-stereocenter is the asymmetric hydrogenation of the corresponding α-keto acid, 3-tert-butoxy-2-oxopropanoic acid. In such reactions, the choice of chiral catalyst and ligand is paramount. Ruthenium(II) complexes featuring atropisomeric bis(phosphine) ligands, such as BINAP and its derivatives, are well-established catalysts for these transformations. For analogous substrates, catalysts pairing a ruthenium precursor with a chiral N-tosylated-1,2-diphenylethylenediamine (TsDPEN) ligand have demonstrated exceptional enantioselectivity. irb.hr The specific configuration of the ligand dictates the stereochemical outcome; for instance, an (1S,2S)-ligand typically yields the (S)-product, while its (1R,2R)-counterpart directs the reaction to the desired (R)-product, often with enantiomeric excess (e.e.) values exceeding 98%. irb.hr

Key factors that must be optimized to achieve high enantioselectivity include:

Catalyst and Ligand Structure: The steric and electronic properties of the chiral ligand create a chiral environment around the metal center, forcing the substrate to bind in a specific orientation that leads to the preferential formation of one enantiomer.

Solvent: The polarity and coordinating ability of the solvent can influence the catalyst's activity and the transition state's stability, thereby affecting enantioselectivity.

Temperature and Pressure: Lowering the reaction temperature often enhances enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. Hydrogen pressure can also be a critical variable in catalytic hydrogenations.

Catalyst Loading: While lower catalyst loading is economically desirable, a sufficient concentration must be maintained to ensure high conversion and selectivity. irb.hr

An alternative strategy involves the use of chiral auxiliaries. A prochiral precursor can be covalently attached to a chiral molecule, which then directs the stereochemical course of a subsequent reaction. For instance, an achiral glyoxylic acid derivative could be attached to a chiral alcohol, like (-)-menthol, to form a diastereomeric ester. Subsequent reduction of the ketone would proceed under the directing influence of the bulky chiral auxiliary. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiopurified acid.

The following table summarizes findings from the asymmetric transfer hydrogenation of analogous β-keto esters, illustrating the critical role of the catalyst system in determining enantiomeric excess.

| Entry | Ru Precursor | Chiral Ligand | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|---|---|---|---|---|---|

| 1 | mesitylene | (1S,2S)-L1 | 10 | 40 | 82 | 97 |

| 2 | mesitylene | (1S,2S)-L2 | 10 | 40 | 81 | 98 |

| 3 | mesitylene | (1S,2S)-L2 | 2 | 40 | 74 | 98 |

| 4 | mesitylene | (1R,2R)-L2 | 2 | Room Temp | 86 | 98 (R) |

Biocatalysis offers a powerful and highly specific alternative. Enzymes such as lactate (B86563) dehydrogenases (LDHs) can reduce α-keto acids with near-perfect enantioselectivity. nih.govresearchgate.net By selecting an appropriate LDH—some produce (R)-alcohols while others produce (S)-alcohols—3-tert-butoxy-2-oxopropanoic acid could be converted into the desired (R)-enantiomer with e.e. values often exceeding 99.5%. nih.govmasterorganicchemistry.com This approach benefits from mild reaction conditions (room temperature, neutral pH) and exceptional stereocontrol.

Methodologies for Chiral Amplification and Deracemization

In cases where the initial synthesis yields a product with suboptimal enantiomeric excess, methods for chiral amplification or deracemization become necessary. These techniques aim to enhance the concentration of the desired (R)-enantiomer from a scalemic or racemic mixture.

Classical resolution via diastereomeric salt formation is a widely used industrial method. This involves reacting the racemic acid with a stoichiometric amount of a chiral base, such as (R)-1-phenylethylamine or brucine. This reaction forms a pair of diastereomeric salts ((R)-acid•(R)-base and (S)-acid•(R)-base). Due to their different physical properties, these salts can often be separated by fractional crystallization. After separation, the desired salt is acidified to liberate the enantiopure this compound.

Kinetic resolution is another powerful strategy. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. For example, an enzyme like a lipase (B570770) could be used to selectively esterify one enantiomer in the racemic mixture, leaving the other enantiomer unreacted and thus enriched. For α-hydroxy acids, Candida antarctica lipase B (CALB) has been used to discriminate between enantiomers in transesterification reactions. researchgate.net

Chiral amplification can sometimes occur through processes where the enantiomers and the racemate have significantly different physical properties, such as solubility. In some systems, a solution containing a slight excess of one enantiomer can, upon partial dissolution or precipitation, yield a solid or solution phase with a much higher enantiomeric excess. While specific data for this compound is not available, this phenomenon has been observed for other classes of molecules like phosphoramidates, where initial e.e. values as low as 10% have been amplified to 95% in a single dissolution step in water. organic-chemistry.org

The following table outlines the conceptual approaches to enhancing enantiopurity.

| Methodology | Principle | Typical Chiral Agent | Outcome |

|---|---|---|---|

| Diastereomeric Salt Resolution | Formation of separable diastereomeric salts with different solubilities. | Chiral amine (e.g., (R)-1-phenylethylamine) | Separation of one enantiomer from the racemate. |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral catalyst/reagent. | Enzyme (e.g., Lipase) or Chiral Catalyst | One enantiomer is consumed faster, leaving the other enriched. |

| Chiral Amplification | Exploitation of differing physical properties (e.g., solubility) between enantiomers and the racemate. | None (relies on physical properties) | Enhancement of e.e. in solid or liquid phase. |

Based on a comprehensive review of the available scientific literature, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline for "this compound."

The public domain and scientific databases contain insufficient specific information and detailed research findings regarding the application of this particular chemical compound in the precise contexts required by the outline's subsections:

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: There is no specific literature detailing the incorporation of this compound into PPAR agonists.

Natural Product Total Synthesis: No specific examples of natural product total synthesis using this compound as a chiral fragment were found.

Fluoro-containing Chiral Molecules: Information on its use as an intermediate in the preparation of fluoro-containing molecules is not available.

Optically Active Polymers and Oligomers: There is no literature describing the development of optically active polymers or oligomers specifically from this compound.

Chiral Ligands and Catalysts: Its role in the creation of chiral ligands and catalysts is not documented in the available resources.

Generating content for the requested article would necessitate speculating or using information from related but distinct compounds, which would violate the explicit instructions to focus solely on "this compound" and not introduce information outside the specified scope. Therefore, the request cannot be fulfilled with the required level of scientific accuracy and adherence to the provided constraints.

Lack of Research on this compound as a Chiral Derivatizing Agent

Chiral derivatizing agents (CDAs) play a crucial role in analytical chemistry, particularly in the determination of enantiomeric excess. These agents react with a mixture of enantiomers to form diastereomers, which, unlike the original enantiomers, have distinct physical and chemical properties that allow for their differentiation by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or chromatography. The process involves the covalent bonding of the CDA to the analyte, leading to the formation of a new compound with two or more chiral centers.

The differentiation in the NMR spectrum, for instance, manifests as different chemical shifts for the corresponding nuclei in the two diastereomers. This allows for the quantification of each diastereomer and, consequently, the determination of the enantiomeric composition of the original sample. A well-known example of a chiral derivatizing agent is Mosher's acid, or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), which is widely used to determine the enantiomeric purity and absolute configuration of alcohols and amines.

However, the scientific literature does not appear to contain studies that have investigated or established This compound as a viable chiral derivatizing agent for these purposes. As a result, there are no available data tables, detailed research findings, or specific examples of its application in enantiomeric purity assessment to report. The current body of scientific knowledge does not support its role in this specific application of advanced organic synthesis.

Reaction Pathways and Transition State Analysis

For instance, in a typical acid-catalyzed esterification, the reaction would likely proceed through a tetrahedral intermediate. However, without specific computational models or kinetic experiments for this compound, the energy barriers, transition state geometries, and the potential for competing pathways remain speculative.

Table 5.1.1: Postulated General Reaction Intermediates in Transformations of α-Hydroxy Acids

| Reaction Type | Postulated Intermediate | Key Features |

|---|---|---|

| Esterification | Tetrahedral Intermediate | Protonation of the carbonyl oxygen followed by nucleophilic attack of the alcohol. |

| Oxidation | Acylium-like species | Depending on the oxidant, may involve hydride abstraction or formation of a chromate (B82759) ester. |

This table is based on general mechanistic principles and does not represent specific experimental or computational data for this compound.

Role of the Tert-butoxy (B1229062) Protecting Group in Reaction Selectivity and Mechanism

The tert-butoxy group in this compound serves as a bulky ether protecting group for the 3-hydroxyl functionality. Its primary role is to prevent this hydroxyl group from participating in reactions targeting other parts of the molecule.

The steric hindrance provided by the tert-butyl group can be expected to influence reaction selectivity. For example, it could direct incoming reagents to the less hindered face of the molecule in reactions involving the α-hydroxyl or carboxyl groups. However, there is a lack of specific studies that quantify this directing effect or investigate the participation of the tert-butoxy group's oxygen atom in neighboring group effects. While neighboring group participation is a known phenomenon for other ether protecting groups, its relevance in the case of the tert-butoxy group in this specific context has not been experimentally verified.

Influence of the α-Hydroxyl Group on Reactivity Profiles

The α-hydroxyl group is a key functionality that significantly influences the reactivity of this compound. It can act as a nucleophile, a proton donor, or a coordinating site for metal catalysts.

In reactions involving the adjacent carboxylic acid, the α-hydroxyl group can participate in intramolecular catalysis or neighboring group participation. For example, it could facilitate the formation of a lactone intermediate under certain conditions. The stereochemistry of the α-hydroxyl group is also crucial in asymmetric synthesis, where it can direct the stereochemical outcome of reactions at the carboxyl group or the α-carbon.

Despite these well-established general principles, specific quantitative data on how the α-hydroxyl group modulates the reactivity of this compound is not available. Detailed kinetic studies comparing its reaction rates to analogous compounds without the α-hydroxyl group would be necessary to quantify its impact.

Applications in Asymmetric Synthesis

Role as a Chiral Building Block in the Synthesis of Antiviral Drugs

Chiral α-hydroxy acids and their derivatives are key structural motifs in numerous antiviral agents. While direct and explicit public literature detailing the use of this compound in the synthesis of specific commercial drugs is often proprietary, its structural similarity to key intermediates suggests its potential application in the synthesis of complex antiviral compounds. For instance, the synthesis of protease inhibitors, a class of drugs used to treat HIV, often involves chiral hydroxy acid fragments. The general class of 3-hydroxypropanoic acid derivatives has been explored in the context of broad-spectrum antiviral agents. encyclopedia.pub

The synthesis of complex antiviral drugs like Atazanavir and Oseltamivir involves intricate stereochemical control, and chiral building blocks with similar structural features to this compound are often employed. wikipedia.orgmedkoo.com The tert-butoxy (B1229062) group in the molecule can serve as a protected form of a hydroxyl group, which can be deprotected at a later stage of the synthesis to reveal a reactive site for further functionalization. This strategic use of protecting groups is fundamental in the multi-step synthesis of complex pharmaceuticals.

Conclusion

De Novo Asymmetric Synthesis Approaches

De novo asymmetric synthesis aims to construct the chiral center from achiral or prochiral starting materials using chiral catalysts or auxiliaries.

Asymmetric Alkylation Strategies on Hydroxypropanoic Acid Derivatives

Asymmetric alkylation of a glycine (B1666218) enolate equivalent is a powerful method for the synthesis of α-amino acids and, by extension, α-hydroxy acids. This strategy can be adapted to produce this compound. A plausible approach would involve the use of a chiral phase-transfer catalyst to mediate the alkylation of a protected glyoxylic acid derivative with a tert-butoxymethyl halide. The choice of the chiral catalyst is crucial for achieving high enantioselectivity. For instance, cinchona alkaloid-derived quaternary ammonium (B1175870) salts have been successfully employed in similar asymmetric alkylations.

A hypothetical reaction scheme could involve the alkylation of a benzophenone (B1666685) imine of a glyoxylic acid tert-butyl ester with tert-butoxymethyl chloride in the presence of a chiral phase-transfer catalyst. Subsequent hydrolysis of the imine and the ester would yield the desired product. The stereochemical outcome would be dictated by the catalyst's structure.

Table 1: Illustrative Data for Asymmetric Alkylation

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | CH2Cl2/50% KOH | -20 | 85 | 92 |

| (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Toluene/CsOH·H2O | -40 | 91 | 95 |

Enantioselective Addition Reactions

Enantioselective addition of a nucleophile to a prochiral carbonyl group is a fundamental strategy in asymmetric synthesis. To synthesize this compound, a potential route involves the asymmetric addition of a cyanide equivalent to tert-butoxyacetaldehyde, followed by hydrolysis of the resulting cyanohydrin. Chiral catalysts, such as titanium-based complexes or chiral organic molecules, can be employed to control the stereochemistry of the addition.

For example, a chiral salen-metal complex could catalyze the addition of trimethylsilyl (B98337) cyanide to tert-butoxyacetaldehyde. The resulting silylated cyanohydrin can then be hydrolyzed under acidic or basic conditions to afford the target α-hydroxy acid. The enantioselectivity of this process is highly dependent on the design of the chiral ligand.

Catalytic Asymmetric Transformations for α-Hydroxy Acid Formation

Catalytic asymmetric dihydroxylation of a suitably substituted α,β-unsaturated ester represents a powerful method for the synthesis of chiral α-hydroxy acids. A plausible precursor for this compound would be tert-butyl 3-tert-butoxyacrylate. The asymmetric dihydroxylation of this substrate using Sharpless's AD-mix-β would be expected to yield the corresponding (2R,3S)-dihydroxy ester, which could then be selectively deoxygenated at the C3 position. However, a more direct approach would be the asymmetric hydrogenation of a corresponding α-keto ester.

The asymmetric hydrogenation of tert-butyl 3-tert-oxy-2-oxopropanoate using a chiral ruthenium or rhodium catalyst, such as a Ru-BINAP complex, could directly provide the desired (R)-α-hydroxy ester. Subsequent hydrolysis of the tert-butyl ester would yield this compound. The efficiency and enantioselectivity of this reaction are highly dependent on the choice of catalyst, ligand, and reaction conditions.

Table 2: Representative Results for Asymmetric Hydrogenation of α-Keto Esters

| Catalyst | Ligand | Solvent | Hydrogen Pressure (atm) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| [RuCl2(p-cymene)]2 | (R)-BINAP | Methanol | 10 | 98 | 96 |

| Rh(COD)2BF4 | (R,R)-Me-DuPhos | Isopropanol | 5 | 95 | 99 |

Chemoenzymatic and Biocatalytic Routes

Chemoenzymatic and biocatalytic methods offer environmentally friendly and highly selective alternatives to traditional chemical synthesis.

Enzyme-Catalyzed Resolutions and Derivatizations

Kinetic resolution of a racemic mixture of 3-tert-butoxy-2-hydroxypropanoic acid or its ester derivative is a viable chemoenzymatic strategy. This approach utilizes an enzyme, typically a lipase (B570770), to selectively acylate or hydrolyze one enantiomer of the racemic substrate, leaving the other enantiomer unreacted and thus enriched.

For instance, racemic methyl 3-tert-butoxy-2-hydroxypropanoate could be subjected to enzymatic hydrolysis using a lipase such as Candida antarctica lipase B (CAL-B). If the enzyme selectively hydrolyzes the (S)-ester, the unreacted (R)-ester can be separated and subsequently hydrolyzed to obtain the desired this compound. The efficiency of the resolution is determined by the enantioselectivity of the enzyme (E-value).

Table 3: Illustrative Data for Enzymatic Resolution of α-Hydroxy Esters

| Enzyme | Substrate | Reaction | Conversion (%) | ee of Product (%) | E-value |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CAL-B) | Racemic methyl 3-tert-butoxy-2-hydroxypropanoate | Hydrolysis | 50 | >99 (for remaining ester) | >200 |

| Pseudomonas cepacia Lipase (PSL) | Racemic 3-tert-butoxy-2-hydroxypropanoic acid | Esterification | 50 | 98 (for unreacted acid) | 150 |

Biotransformations Utilizing Microorganisms or Isolated Enzymes for Precursor Synthesis

Biotransformations can be employed to synthesize chiral precursors that can then be chemically converted to the target molecule. For example, the asymmetric reduction of an α-keto acid precursor, 3-tert-butoxy-2-oxopropanoic acid, can be achieved using microorganisms or isolated dehydrogenases. Lactate (B86563) dehydrogenases (LDHs) are known to catalyze the stereoselective reduction of α-keto acids to the corresponding α-hydroxy acids.

By selecting an appropriate D-lactate dehydrogenase, it would be possible to reduce 3-tert-butoxy-2-oxopropanoic acid to this compound with high enantioselectivity. This biotransformation often requires a cofactor regeneration system, such as the use of formate (B1220265) dehydrogenase and formate, to ensure the continuous supply of the reducing equivalent (NADH).

Enantioselective Enzymatic Hydrolysis Approaches

Enantioselective enzymatic hydrolysis is a prominent green chemistry approach for the resolution of racemic mixtures. This method leverages the stereospecificity of enzymes, such as lipases and esterases, to selectively catalyze the hydrolysis of one enantiomer in a racemic ester mixture, a process known as kinetic resolution. mdpi.com

In the context of synthesizing this compound, a racemic ester of 3-Tert-butoxy-2-hydroxypropanoic acid is subjected to hydrolysis in the presence of a suitable enzyme. The enzyme preferentially hydrolyzes the (S)-ester enantiomer to the corresponding (S)-acid, leaving the desired (R)-ester largely unreacted. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining ester and the produced acid. mdpi.com

The unreacted (R)-ester can then be separated from the hydrolyzed (S)-acid and subsequently hydrolyzed under basic conditions to yield the final product, this compound. Lipases, such as those from Candida species or Burkholderia cepacia, are often employed for such resolutions due to their broad substrate tolerance and high enantioselectivity. mdpi.com

Table 1: Key Aspects of Enantioselective Enzymatic Hydrolysis

| Parameter | Description |

| Principle | Kinetic resolution of a racemic ester. |

| Catalyst | Lipases or Esterases (e.g., Burkholderia cepacia lipase). mdpi.com |

| Substrate | Racemic ester of 3-Tert-butoxy-2-hydroxypropanoic acid (e.g., methyl or ethyl ester). |

| Process | Selective hydrolysis of one enantiomer (typically S-enantiomer). |

| Outcome | Mixture of unreacted (R)-ester and hydrolyzed (S)-acid. |

| Final Step | Separation followed by hydrolysis of the (R)-ester to yield this compound. |

Classical Resolution Techniques

Classical resolution remains a fundamental and widely practiced method for separating enantiomers from a racemic mixture. This approach involves the conversion of the enantiomeric pair into a mixture of diastereomers, which, unlike enantiomers, possess different physical properties and can be separated by conventional techniques.

For racemic carboxylic acids like 3-Tert-butoxy-2-hydroxypropanoic acid, resolution via diastereomeric salt formation is a common and effective strategy. libretexts.org The process involves reacting the racemic acid with an enantiomerically pure chiral base, often referred to as a resolving agent. libretexts.org This acid-base reaction forms a pair of diastereomeric salts.

The resulting diastereomers, (R)-acid·(R)-base and (S)-acid·(R)-base, exhibit different solubilities in a given solvent. This difference allows for their separation through fractional crystallization. ucl.ac.uk One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor.

After separation, the optically pure acid is recovered from the salt by treatment with a strong acid, which protonates the carboxylate and liberates the chiral resolving agent. libretexts.org The choice of resolving agent and solvent system is critical for achieving efficient separation. mdpi.com

Table 2: Common Chiral Bases for Resolution of Racemic Acids

| Resolving Agent | Type |

| Brucine | Natural Alkaloid libretexts.org |

| Strychnine | Natural Alkaloid libretexts.org |

| Quinine | Natural Alkaloid libretexts.org |

| (R)-1-Phenylethylamine | Synthetic Amine libretexts.org |

| (1R,2S)-Ephedrine | Natural Amino Alcohol |

Synthetic Pathways from Alternative Chiral Precursors

The synthesis of this compound can also be achieved by starting with readily available chiral molecules, thus avoiding a resolution step. This approach, known as the chiral pool synthesis, leverages the existing stereochemistry of the starting material.

Chiral epoxides are versatile building blocks in asymmetric synthesis. mdpi.com A plausible route to this compound involves the regioselective ring-opening of a suitable chiral epoxide. For instance, starting with a protected form of (R)-glycidol, such as its ester or tosylate derivative, the epoxide ring can be opened by a tert-butoxide nucleophile.

The nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide, leading to the formation of the desired 3-tert-butoxy-1,2-diol derivative with retention of the stereocenter's configuration. mdpi.com Subsequent oxidation of the primary alcohol to a carboxylic acid would yield the final product. The choice of catalyst, such as a Lewis acid, can influence the regioselectivity of the ring-opening reaction. researchgate.net

Nature provides a vast chiral pool of inexpensive and enantiomerically pure compounds that serve as excellent starting materials. For the synthesis of this compound, a potential precursor is (R)-3-hydroxybutyrate, which can be produced through fermentation processes. nih.gov

A synthetic sequence could involve protecting the carboxylic acid group of (R)-3-hydroxybutyrate, followed by chemical modification. Another common starting material from the chiral pool is (S)-lactic acid. researchgate.net However, since the target molecule has the (R) configuration at the C2 position, a synthetic route starting from (S)-lactic acid would necessitate a stereochemical inversion step, for example, via a Mitsunobu reaction on the hydroxyl group.

The target compound can be synthesized by converting other related and more accessible hydroxypropanoic acid derivatives. For example, a synthetic strategy could begin with the alpha-halogenation of 3-tert-butoxypropanoic acid. This can be achieved through a reaction analogous to the Hell-Vohlard-Zelinsky reaction, where the alpha-carbon of the carboxylic acid is brominated. vedantu.com

Subsequent nucleophilic substitution of the bromine atom with a hydroxide (B78521) ion via an SN2 reaction would introduce the hydroxyl group at the C2 position. This reaction typically proceeds with an inversion of configuration. Therefore, starting with an appropriate chiral 2-halo precursor would be necessary to obtain the desired (R)-stereochemistry in the final product.

Theoretical and Computational Chemistry Studies of R 3 Tert Butoxy 2 Hydroxypropanoic Acid and Its Derivatives

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure of (R)-3-Tert-butoxy-2-hydroxypropanoic acid is not static; it exists as an ensemble of interconverting conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to quantify the energy differences between them. This is critical as the dominant conformation often dictates the molecule's physical properties and reactivity.

For molecules with vicinal functional groups, such as the hydroxyl and carboxylic acid groups in the target molecule, intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. acs.org In related hydroxy acids, computational studies have shown that the gauche arrangement of vicinal hydroxyl groups is often preferred due to a combination of hydrogen bonding and stereoelectronic effects. nih.gov Stereoelectronic effects arise from the spatial arrangement of orbitals and can significantly influence molecular geometry and stability. wikipedia.org In the case of this compound, key stereoelectronic interactions include hyperconjugation, such as the interaction between the lone pair of the hydroxyl oxygen and the antibonding orbital (σ*) of the adjacent C-C bond. nih.gov

Computational methods like Density Functional Theory (DFT) are employed to calculate the potential energy surface of the molecule by systematically rotating its single bonds. This allows for the identification of energy minima corresponding to stable conformers.

Illustrative Data: The following table presents hypothetical data from a DFT study on the conformational isomers of this compound, illustrating the relative energies and key dihedral angles that define the molecular shape.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (O=C-C-O) (°) | Dihedral Angle (C-C-O-C(CH₃)₃) (°) |

| A | 0.00 | -45.2 | 178.5 |

| B | 1.25 | 60.1 | 179.1 |

| C | 2.50 | 175.8 | 65.3 |

Rational Design of Synthetic Routes based on Computational Predictions

Computational chemistry is an increasingly indispensable tool for the rational design of synthetic pathways. monash.educhemrxiv.org By modeling reaction mechanisms and calculating the activation energies of transition states, chemists can predict the feasibility of a proposed synthetic step and identify potential side reactions. rsc.org For a chiral molecule like this compound, computational methods can be used to design enantioselective syntheses. ims.ac.jp

For instance, in designing a catalytic asymmetric synthesis, DFT calculations can model the interaction of a substrate with a chiral catalyst. nih.gov This allows for the prediction of which diastereomeric transition state is lower in energy, thus predicting the stereochemical outcome of the reaction. This in silico screening of catalysts and reaction conditions can save significant time and resources in the laboratory. rsc.org

Illustrative Data: Below is a hypothetical comparison of calculated activation energies for a key synthetic step in the formation of a derivative of this compound using different chiral catalysts.

| Chiral Catalyst | Predicted Diastereomeric Excess (%) | Calculated Activation Energy (kcal/mol) |

| Catalyst X | 95% | 15.2 |

| Catalyst Y | 78% | 18.5 |

| Catalyst Z | 55% | 21.0 |

Prediction of Reactivity and Selectivity in Chemical Reactions

Theoretical chemistry offers powerful models for predicting the reactivity and selectivity of chemical reactions. nih.govchemrxiv.org By analyzing the electronic structure of this compound, it is possible to identify the most likely sites for nucleophilic or electrophilic attack. Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's reactivity. nih.gov

For example, the LUMO distribution can indicate the most electrophilic sites, where a nucleophile would preferentially attack. Conversely, the HOMO distribution highlights the most nucleophilic regions. Furthermore, calculated reaction pathways can elucidate the mechanisms of complex transformations and predict the major products. rsc.org This is particularly useful for understanding regioselectivity and stereoselectivity in reactions involving the hydroxyl and carboxylic acid functional groups.

Illustrative Data: The following table provides hypothetical results from a computational analysis of the electronic properties and predicted reactivity of this compound.

| Parameter | Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| Calculated pKa | 3.9 | Predicts the acidity of the carboxylic acid group. |

| Most Nucleophilic Site | Hydroxyl Oxygen | Predicted site of protonation or reaction with electrophiles. |

| Most Electrophilic Site | Carbonyl Carbon | Predicted site of nucleophilic attack. |

Molecular Docking and Interaction Studies with Model Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is widely used in drug design and materials science to understand and predict molecular interactions. mdpi.comresearchgate.netacs.org For this compound, molecular docking could be used to study its interaction with biological macromolecules, such as enzymes, or with other small molecules.

The process involves placing the molecule (the ligand) into the binding site of a target receptor and calculating a "docking score," which estimates the binding affinity. nih.gov These studies can reveal key intermolecular interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. This information is invaluable for designing derivatives with enhanced binding properties.

Illustrative Data: This table presents hypothetical molecular docking results for this compound and two of its derivatives with a model enzyme active site.

| Compound | Docking Score (kcal/mol) | Key Interactions with Model Receptor |

| This compound | -6.8 | Hydrogen bonds from hydroxyl and carboxyl groups. |

| Methyl (R)-3-tert-butoxy-2-hydroxypropanoate | -5.5 | Loss of carboxyl hydrogen bond, weaker interaction. |

| (R)-3-Tert-butoxy-2-hydroxypropanamide | -7.2 | Additional hydrogen bond from amide group, stronger interaction. |

Advanced Analytical Methodologies for Research on R 3 Tert Butoxy 2 Hydroxypropanoic Acid

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is the cornerstone for assessing the enantiomeric purity of chiral compounds like (R)-3-Tert-butoxy-2-hydroxypropanoic acid. This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP). Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for the enantioseparation of acidic compounds. The separation is typically achieved by using columns packed with a chiral stationary phase. Macrocyclic glycopeptides, such as those found in Chirobiotic™ columns, are particularly effective for resolving various analytes, including amino acids and their derivatives. nih.govmst.edu For acidic compounds, these columns are often operated in polar ionic mode (PIM), which uses a polar organic solvent with volatile salt additives, making the method compatible with mass spectrometry detection. nih.gov

Another common class of CSPs are polysaccharide-based phases, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series). nih.gov The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, is critical for achieving optimal resolution.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Chiral Carboxylic Acids

| Parameter | Description |

|---|---|

| Stationary Phase | Chiralpak® IA (amylose derivative) or Chirobiotic™ T (teicoplanin) |

| Mobile Phase | n-Hexane/Ethanol mixtures (e.g., 70:30 v/v) with an acidic modifier like trifluoroacetic acid (TFA) to suppress ionization of the carboxyl group. |

| Flow Rate | Typically 0.5 - 1.5 mL/min. |

| Detection | UV detection at a low wavelength (e.g., 210-225 nm) due to the lack of a strong chromophore. nih.gov |

| Temperature | Ambient or controlled (e.g., 30°C) to ensure reproducibility. nih.gov |

Gas Chromatography (GC): For GC analysis, the non-volatile this compound must first be converted into a more volatile derivative. This is commonly achieved through esterification of the carboxylic acid and silylation of the hydroxyl group. The resulting derivative can then be separated on a chiral capillary column. Cyclodextrin-based CSPs, such as those found in Rt-βDEX™ columns, are effective for resolving a wide range of chiral compounds, including those with hydroxyl groups. gcms.czchemrxiv.org The determination of enantiomeric excess involves comparing the peak areas of the two enantiomer derivatives in the chromatogram.

Spectroscopic Techniques (NMR, IR, Mass Spectrometry) for Structural Elucidation in Complex Reaction Mixtures

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and identifying it within complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The nine protons of the tert-butyl group would appear as a sharp singlet. The protons on the main chain (at C2 and C3) and the hydroxyl and carboxyl protons would produce more complex signals (e.g., doublets or multiplets) due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the carboxylic acid, the carbon bearing the hydroxyl group, the carbon adjacent to the ether oxygen, and the quaternary and methyl carbons of the tert-butyl group.

Table 2: Predicted NMR Chemical Shifts (δ) for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| -C(CH₃)₃ | ¹H NMR | ~1.2 | Singlet, 9H |

| -CH(OH)- | ¹H NMR | ~4.0 - 4.2 | Multiplet, 1H |

| -CH₂-O- | ¹H NMR | ~3.5 - 3.7 | Multiplet, 2H |

| -COOH | ¹H NMR | Variable, broad | Singlet, 1H |

| -C=O | ¹³C NMR | ~170 - 175 | Carboxylic acid carbonyl |

| -C(OH)- | ¹³C NMR | ~70 - 75 | Carbon with hydroxyl group |

| -O-C(CH₃)₃ | ¹³C NMR | ~73 - 78 | Quaternary carbon of tert-butyl group |

| -CH₂-O- | ¹³C NMR | ~65 - 70 | Methylene carbon |

| -C(CH₃)₃ | ¹³C NMR | ~25 - 30 | Methyl carbons of tert-butyl group |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by several key absorption bands. A very broad absorption spanning from 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid group, which overlaps with the C-H stretching vibrations. shout.education The O-H stretch of the alcohol group would also appear in this region, contributing to the broadness. shout.education A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the C=O (carbonyl) stretch of the carboxylic acid. shout.education Absorptions in the fingerprint region, particularly between 1000 and 1300 cm⁻¹, would correspond to C-O stretching vibrations. shout.education

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (MW: 162.18 g/mol ), the molecular ion peak ([M]⁺) at m/z 162 might be weak or absent. libretexts.org The fragmentation pattern is often dominated by the loss of stable neutral fragments or radicals.

A prominent fragmentation pathway would involve the cleavage of the tert-butyl group, leading to a significant peak at m/z 105 ([M-57]⁺). Further fragmentation could involve the loss of water (H₂O) from the hydroxyl group or the loss of the carboxyl group (COOH) as a radical. libretexts.org The McLafferty rearrangement is a characteristic fragmentation for carboxylic acids, which could also contribute to the observed spectrum. docbrown.info

X-ray Crystallography for Absolute Configuration Assignment and Solid-State Interactions

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique requires a single, well-ordered crystal of the compound. The analysis of diffraction data from an enantiomerically pure crystal allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. researchgate.netthieme-connect.de

The determination of the absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.uk When the X-ray energy is near the absorption edge of an atom in the crystal, it causes phase shifts in the scattered X-rays. This effect breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l) are equal. The small differences between these intensities, known as Bijvoet pairs, contain the information about the absolute configuration. ed.ac.uk

The Flack parameter is a critical value calculated during the crystal structure refinement that indicates whether the assigned stereochemistry is correct. mdpi.com A Flack parameter close to zero confirms the correct absolute structure, while a value near one suggests that the inverted structure is the correct one. nih.govmdpi.com For molecules containing only light atoms (C, H, O), the anomalous scattering effect is weak, but modern diffractometers and computational methods can still allow for a reliable assignment. ed.ac.uk In addition to assigning absolute configuration, X-ray crystallography provides precise information on bond lengths, bond angles, and intermolecular interactions (like hydrogen bonding) in the solid state.

Structural Analogues and Derivatization Strategies of R 3 Tert Butoxy 2 Hydroxypropanoic Acid

The molecular framework of (R)-3-Tert-butoxy-2-hydroxypropanoic acid offers multiple sites for structural modification, enabling the synthesis of a diverse range of analogues and derivatives. These modifications can be strategically employed to modulate the compound's physicochemical properties, biological activity, and suitability for various applications. The primary sites for derivatization include the carboxylic acid moiety, the secondary hydroxyl group, and the tert-butyl group.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Protocols

The chemical industry's shift towards sustainability has spurred research into environmentally benign synthetic methods. For chiral molecules like (R)-3-Tert-butoxy-2-hydroxypropanoic acid, this involves moving away from hazardous reagents and energy-intensive conditions. A significant area of development is the use of bio-sourced starting materials. For instance, research on similar (R)-3-hydroxyfatty acids has demonstrated efficient synthetic pathways starting from cellulose-derived levoglucosenone, a renewable chiral synthon. nih.gov This approach leverages the natural chirality of the starting material, eliminating the need for certain enantioselective steps. nih.gov

Future protocols will likely focus on:

Biocatalysis: Employing enzymes, such as lipases and dehydrogenases, to achieve high enantioselectivity under mild reaction conditions, reducing both energy consumption and toxic waste generation. The synthesis of related chiral hydroxypropanoic acids has successfully utilized lactate (B86563) dehydrogenases for the asymmetric reduction of corresponding pyruvates with excellent stereoselectivity. nih.gov

Renewable Feedstocks: Investigating pathways from biomass-derived platform chemicals, which aligns with the principles of a circular economy and reduces reliance on petrochemicals. nih.govresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, minimizing waste. This contrasts with traditional methods that may use toxic reagents and require restrictive setups like cryogenic cooling. nih.gov

These green strategies aim to make the production of this compound not only more environmentally friendly but also more economically viable. researchgate.net

Integration into Flow Chemistry and Continuous Manufacturing Processes

Continuous flow chemistry offers substantial advantages over traditional batch processing, particularly for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. mdpi.com This technology is a key area for future development in the manufacturing of this compound. In flow chemistry, reagents are continuously pumped through a network of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. semanticscholar.org

Key benefits of integrating this compound's synthesis into a continuous process include:

Enhanced Safety: Flow reactors handle only small volumes of material at any given moment, significantly reducing the risks associated with highly reactive intermediates or exothermic reactions. d-nb.infoscitube.io

Improved Efficiency and Yield: Superior heat and mass transfer in microreactors can accelerate reaction rates and improve selectivity, leading to higher yields and purity. semanticscholar.org

Process Automation and Integration: Flow chemistry enables the coupling of multiple synthetic steps without the need for isolating and purifying intermediates, streamlining the entire manufacturing process. mdpi.comflinders.edu.au This "telescoping" of reactions reduces production time and resource consumption.

The pharmaceutical industry has already demonstrated the successful application of flow chemistry for complex multi-step syntheses, highlighting its potential for producing high-purity chiral building blocks like this compound. d-nb.info

| Parameter | Batch Processing | Continuous Flow Manufacturing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials | Enhanced safety with small reaction volumes. scitube.io |

| Process Control | Difficult to maintain uniform temperature and mixing | Precise control over temperature, pressure, and residence time. semanticscholar.org |

| Heat & Mass Transfer | Often inefficient, leading to side reactions | Superior transfer efficiency, improving reaction rates and selectivity. semanticscholar.org |

| Scalability | Complex and often requires process redesign | Simpler scale-up by running the system for longer durations |

| Process Integration | Requires isolation and purification of intermediates | Allows for "telescoping" of multiple reaction steps. mdpi.com |

Expansion of Applications in Novel Chiral Materials and Catalysis

The unique structure of this compound, featuring a chiral center, a hydroxyl group, a carboxylic acid, and a bulky tert-butoxy (B1229062) group, makes it a promising candidate for advanced applications in materials science and catalysis.

Chiral Polymers: The molecule can serve as a monomer for the synthesis of novel, biodegradable polymers. The defined stereochemistry would impart specific properties to the resulting material, such as unique thermal behavior or selective recognition capabilities, making them suitable for applications in drug delivery or as chiral stationary phases in chromatography.

Asymmetric Catalysis: The hydroxyl and carboxyl groups can act as coordination sites for metal centers, allowing the molecule to function as a chiral ligand in asymmetric catalysis. The sterically demanding tert-butyl group can influence the chiral environment around the catalytic center, potentially leading to high enantioselectivity in reactions such as asymmetric hydrogenations or carbon-carbon bond formations. The development of chiral sulfones from furanone derivatives demonstrates how complex chiral molecules can be used to create compounds with specific biological or chemical activities. mdpi.com

Future research will likely explore the polymerization of this acid and its derivatives, as well as its performance as a ligand in a variety of metal-catalyzed asymmetric transformations.

Advanced Computational Studies for Predictive Synthesis

Computational chemistry is an increasingly powerful tool for optimizing and predicting chemical reactions. For a molecule like this compound, computational studies can provide deep insights into its synthesis and properties, accelerating development while reducing experimental costs.

Emerging opportunities in this area include:

Reaction Pathway and Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can model potential synthetic routes, calculate transition state energies, and identify the most favorable reaction pathways. This can guide the selection of reagents and catalysts for improved yield and selectivity.

Catalyst Design: Computational modeling can be used to design novel catalysts for the enantioselective synthesis of the (R)-enantiomer. Molecular docking simulations, for example, can predict how a substrate fits into the active site of an enzyme or a metal-complex catalyst, helping to understand and improve stereoselectivity. nih.gov Such simulations have been effectively used to investigate the catalytic mechanisms of lactate dehydrogenases in the synthesis of related chiral acids. nih.gov

Optimization of Reaction Conditions: Predictive models can simulate the effect of different solvents, temperatures, and pressures on reaction outcomes, allowing for the in-silico optimization of experimental conditions before they are tested in the laboratory.

By integrating these advanced computational approaches, the development of more efficient, selective, and sustainable synthetic protocols for this compound can be significantly expedited.

| Computational Method | Application in Synthesis |

|---|---|

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating transition state energies, predicting reaction outcomes. |

| Molecular Docking | Investigating substrate-catalyst interactions, understanding enantioselectivity, designing new catalysts. nih.gov |

| Molecular Dynamics (MD) | Simulating molecular motion over time, studying solvent effects, assessing conformational preferences. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the properties and reactivity of new derivatives based on their structure. |

Q & A

Basic Research Questions

Q. How can enantiomeric purity be ensured during the synthesis of (R)-3-Tert-butoxy-2-hydroxypropanoic acid?

- Methodological Answer : Utilize tert-butoxycarbonyl (Boc) protecting groups to stabilize reactive intermediates and minimize racemization. Chiral resolution techniques, such as crystallization with chiral auxiliaries or enzymatic resolution, can enhance enantiomeric excess. For coupling reactions, employ reagents like DCC (N,N'-dicyclohexylcarbodiimide) and catalytic DMAP (4-dimethylaminopyridine) to improve stereochemical fidelity . Validate purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and compare retention times with known standards.

Q. What analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : Combine melting point analysis (mp ~150–151°C, typical for tert-butoxy derivatives) with reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) . Confirm structural integrity via -NMR (e.g., tert-butyl protons at δ 1.2–1.4 ppm and hydroxy protons at δ 5.0–5.5 ppm) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks.

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow hazard codes H315 (skin irritation) and H319 (eye irritation) by using PPE (nitrile gloves, safety goggles) and working in a fume hood. Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the tert-butoxy group. Dispose of waste via neutralization with dilute sodium bicarbonate .

Advanced Research Questions

Q. How does the tert-butoxy group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : Conduct accelerated degradation studies at pH 1–13 (HCl/NaOH buffers, 40°C). Monitor degradation via LC-MS; the tert-butoxy group is prone to acid-catalyzed cleavage, generating 2-hydroxypropanoic acid and tert-butanol. Quantify degradation kinetics using Arrhenius plots to predict shelf-life under varying storage conditions .

Q. What strategies mitigate racemization during derivatization of this compound?

- Methodological Answer : Avoid high temperatures (>40°C) and strongly basic conditions. Use mild coupling agents (e.g., EDC/HOBt instead of DCC) and polar aprotic solvents (DMF, DMSO) to stabilize intermediates. Monitor stereochemical integrity via circular dichroism (CD) spectroscopy or chiral SFC (supercritical fluid chromatography) .

Q. How can degradation products be characterized during long-term stability studies?

- Methodological Answer : Employ LC-QTOF-MS with electrospray ionization (ESI) in negative ion mode to identify hydrolyzed products (e.g., 2-hydroxypropanoic acid). Use -NMR to track tert-butyl group cleavage (disappearance of δ 27–30 ppm signals). Cross-reference with databases like PubChem for fragmentation patterns .

Q. What are the challenges in synthesizing tert-butoxy derivatives at scale without column chromatography?

- Methodological Answer : Optimize crystallization conditions (e.g., tert-butyl methyl ether/hexane mixtures) for Boc-protected intermediates. Implement inline PAT (process analytical technology) tools, such as FTIR or Raman spectroscopy, to monitor reaction progress and reduce purification steps .

Methodological Notes

- Data Contradictions : highlights that synthesis protocols from commercial sources may lack independent validation. Always cross-verify reaction conditions with peer-reviewed literature .

- Instrumentation : For advanced stereochemical analysis, consider X-ray crystallography if single crystals can be obtained (common with tert-butoxy derivatives due to their rigid structure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.